

MTHFD2-IN-4 Sodium: A Technical Guide for Basic Cancer Research

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Compound of Interest

Compound Name: MTHFD2-IN-4 sodium

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Introduction

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) has emerged as a compelling therapeutic target in oncology. This mitochondrial enzyme is a critical component of one-carbon metabolism, a pathway essential for the biosynthesis of nucleotides and amino acids required for rapid cell proliferation.[1][2] MTHFD2 is highly expressed in a wide range of tumors and embryonic tissues, while its expression is low or absent in most healthy adult tissues.[1] This differential expression pattern presents a therapeutic window for selectively targeting cancer cells. Elevated MTHFD2 expression is often correlated with poor prognosis in various cancers, including breast, colorectal, and lung cancer.[1] **MTHFD2-IN-4 sodium**, a potent and selective inhibitor of MTHFD2 with a tricyclic coumarin scaffold, represents a promising chemical tool for investigating the role of MTHFD2 in cancer biology and for the development of novel anticancer therapies.[3] This guide provides an in-depth overview of the core technical aspects of utilizing **MTHFD2-IN-4 sodium** in a basic cancer research setting.

Mechanism of Action

MTHFD2 is a bifunctional enzyme that catalyzes the NAD⁺-dependent dehydrogenation of methylenetetrahydrofolate to methenyltetrahydrofolate and the subsequent cyclohydrolysis of methenyltetrahydrofolate to 10-formyltetrahydrofolate.[2] These reactions are crucial for the production of one-carbon units within the mitochondria, which are then exported to the cytoplasm to fuel de novo purine and thymidylate synthesis.

By inhibiting MTHFD2, **MTHFD2-IN-4 sodium** disrupts the mitochondrial one-carbon metabolic pathway. This leads to a depletion of the nucleotide pools necessary for DNA replication and repair, ultimately causing cell cycle arrest and apoptosis in cancer cells.[4] Furthermore, inhibition of MTHFD2 can induce replication stress and DNA damage, highlighting a functional link between cancer metabolism and genomic stability.[4] Interestingly, some studies suggest that MTHFD2 may also possess non-enzymatic functions related to RNA processing and translation, which could also be affected by inhibitor binding.[5][6]

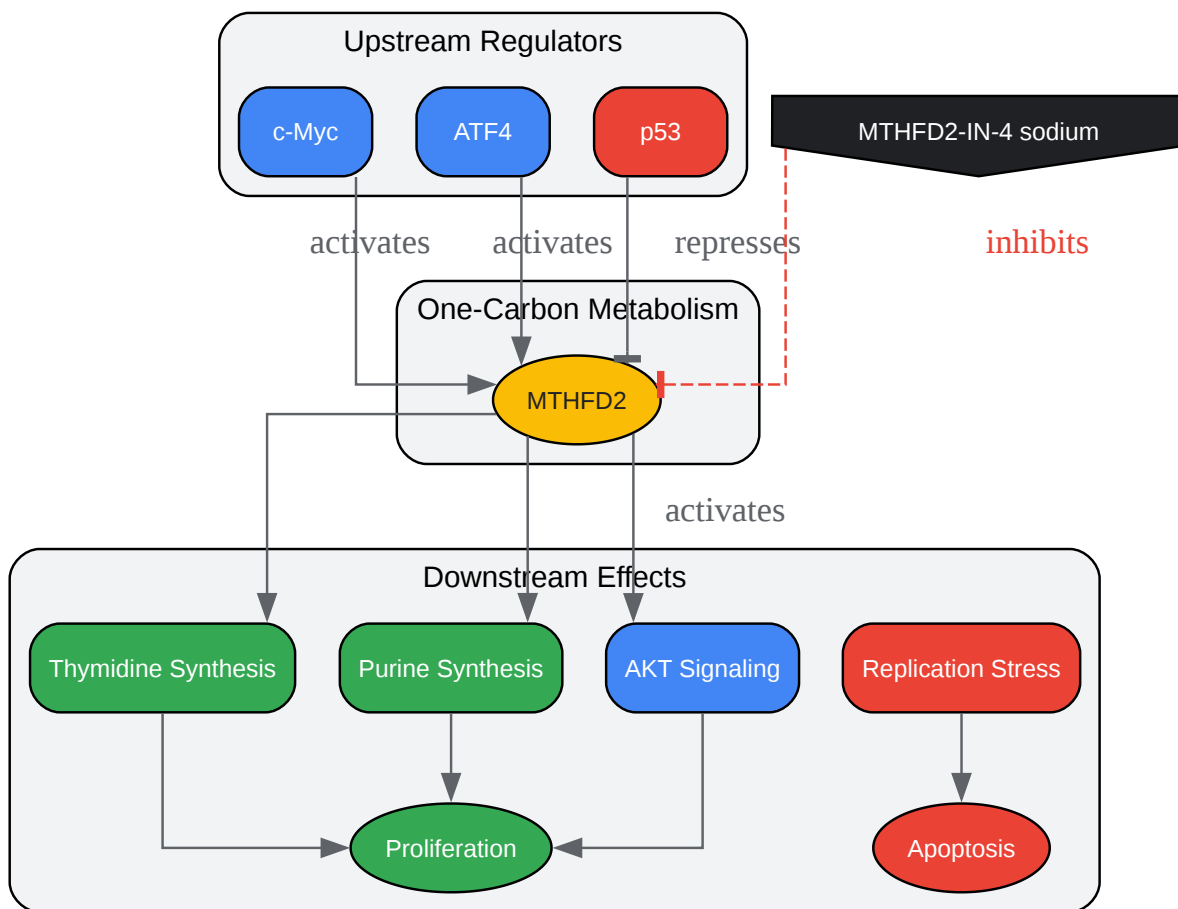
Quantitative Data

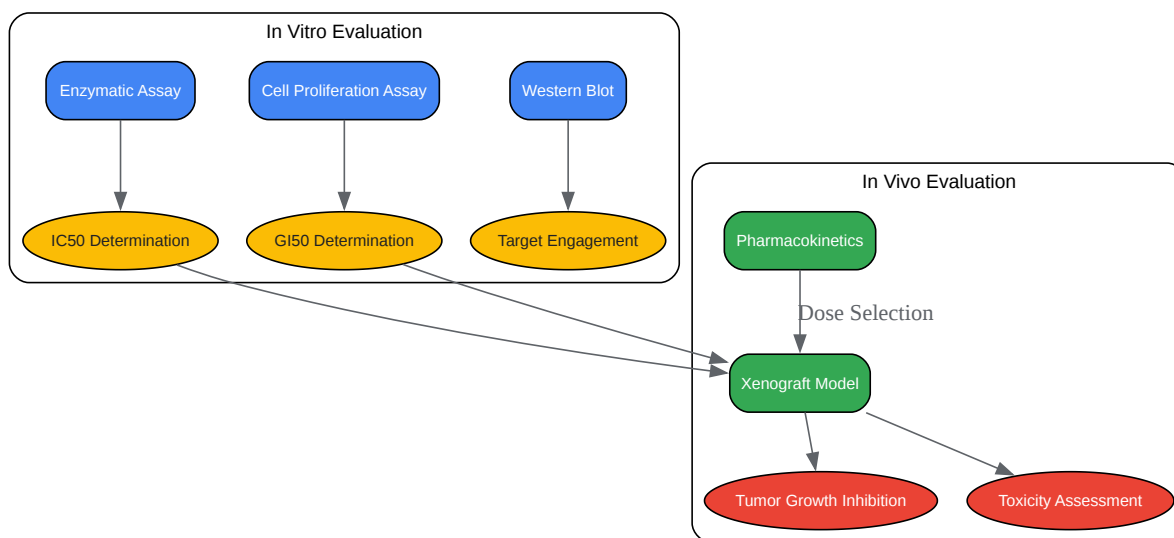
The following tables summarize the key quantitative data for MTHFD2 inhibitors, with a focus on compounds with a similar scaffold to **MTHFD2-IN-4 sodium**, such as DS18561882.

Inhibitor	Target(s)	IC50 (μM)	Cell-Based Activity (GI50, μM)	Notes
DS18561882	MTHFD2	0.0063	0.14 (MDA-MB-231)	Potent, isozyme-selective, and orally available with in vivo antitumor activity. [7] [8]
MTHFD1	0.57	Over 90-fold selectivity for MTHFD2 over MTHFD1.		
LY345899	MTHFD2	0.663	Not Reported	Folate analog, also inhibits MTHFD1. [9] [10]
MTHFD1	0.096	Less selective for MTHFD2.		
Compound 16e	MTHFD2	0.066	0.72 (MOLM-14)	Potent and selective with in vivo efficacy in AML models. [11]
MTHFD1	1.79	High selectivity for MTHFD2.		

Signaling Pathways

MTHFD2 is implicated in several key signaling pathways that are often dysregulated in cancer. Inhibition of MTHFD2 can modulate these pathways, leading to anticancer effects.





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